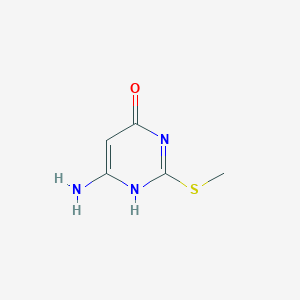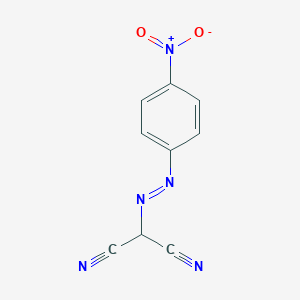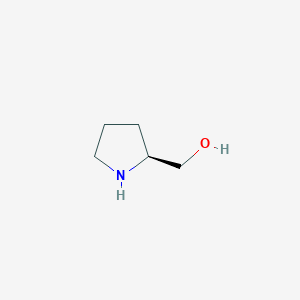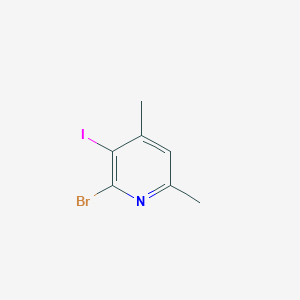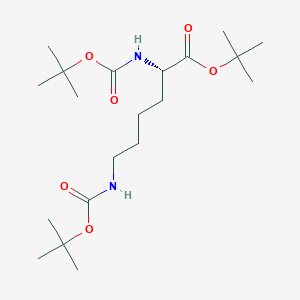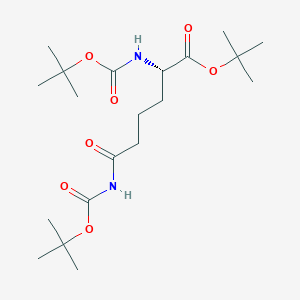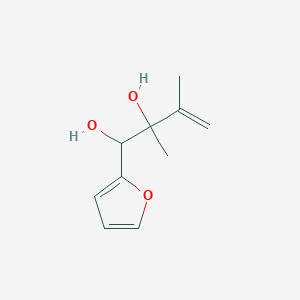![molecular formula C14H11FO2 B019695 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 5001-96-7](/img/structure/B19695.png)
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
概要
説明
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid is a chiral derivatizing agent used for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .
Molecular Structure Analysis
The molecular formula of 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid is C12H9F. Its molecular weight is 172.1983 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . These include free radical bromination, nucleophilic substitution, and oxidation .科学的研究の応用
Medicinal Chemistry
In medicinal chemistry, the introduction of fluorine atoms into organic compounds is a common strategy to enhance their biological activity. The presence of fluorine can increase the metabolic stability and modify the distribution of drugs within the body . Specifically, “2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid” could potentially serve as a building block for synthesizing biologically active molecules that target specific receptors or enzymes within the body.
Material Science
Fluorinated biphenyl compounds like “2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid” are valuable in material science for creating advanced materials with unique properties. They can be used to develop new polymers, coatings, and electronic materials that require specific thermal and chemical stability .
Agrochemicals
The incorporation of fluorine atoms into agrochemicals can improve their efficacy and environmental stability. “2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid” may be utilized in the synthesis of herbicides, fungicides, or insecticides that are more potent and have a lower impact on non-target species .
Polymers
Fluorinated aromatic compounds are known to impart high resistance to solvents and chemicals in polymers. As such, “2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid” could be used to synthesize polymers with enhanced durability and chemical resistance, suitable for industrial applications .
Catalysis
In catalysis, fluorinated compounds can act as ligands or catalysts themselves. They can influence the reactivity and selectivity of catalytic reactions. “2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid” might be involved in the development of new catalytic systems that facilitate more efficient chemical transformations .
Drug Development
The introduction of fluorine into drug molecules can significantly affect their pharmacokinetic and pharmacodynamic profiles. “2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid” could be explored for its potential use in the development of new therapeutic agents, particularly in enhancing their absorption and bioavailability .
Diagnostic Agents
Fluorinated compounds are often used in the design of diagnostic agents due to their unique properties. “2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid” may be valuable in creating contrast agents for imaging techniques such as positron emission tomography (PET), which are used to detect and monitor various diseases .
Safety and Hazards
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid is considered hazardous. It’s harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It’s recommended to avoid breathing vapors, mist, or gas, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
作用機序
Target of Action
It is known that similar compounds, such as flurbiprofen, target cyclooxygenase enzymes (cox-1 and cox-2), which play a crucial role in the inflammatory response .
Mode of Action
Based on its structural similarity to flurbiprofen, it may inhibit the cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
Similar compounds like flurbiprofen are known to affect the arachidonic acid pathway by inhibiting the cyclooxygenase enzymes, leading to a decrease in prostaglandin synthesis .
Pharmacokinetics
Related compounds like flurbiprofen are rapidly absorbed after oral administration, with peak plasma concentrations occurring at about 2 hours . The drug is extensively bound to plasma proteins and is metabolized in the liver .
Result of Action
Based on its structural similarity to flurbiprofen, it may reduce inflammation and pain by decreasing the production of prostaglandins .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .
特性
IUPAC Name |
2-(3-fluoro-4-phenylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-8-10(9-14(16)17)6-7-12(13)11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLZRKQQNGBXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474136 | |
| Record name | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid | |
CAS RN |
5001-96-7 | |
| Record name | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



